4-(7-Bromo-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)butanoic acid 4-(7-Bromo-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)butanoic acid
Brand Name: Vulcanchem
CAS No.: 101064-03-3
VCID: VC20746766
InChI: InChI=1S/C11H11BrN2O4S/c12-7-4-5-8-9(6-7)19(17,18)14-10(13-8)2-1-3-11(15)16/h4-6H,1-3H2,(H,13,14)(H,15,16)
SMILES: C1=CC2=C(C=C1Br)S(=O)(=O)N=C(N2)CCCC(=O)O
Molecular Formula: C11H11BrN2O4S
Molecular Weight: 347.19 g/mol

4-(7-Bromo-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)butanoic acid

CAS No.: 101064-03-3

Cat. No.: VC20746766

Molecular Formula: C11H11BrN2O4S

Molecular Weight: 347.19 g/mol

* For research use only. Not for human or veterinary use.

4-(7-Bromo-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)butanoic acid - 101064-03-3

Specification

CAS No. 101064-03-3
Molecular Formula C11H11BrN2O4S
Molecular Weight 347.19 g/mol
IUPAC Name 4-(7-bromo-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)butanoic acid
Standard InChI InChI=1S/C11H11BrN2O4S/c12-7-4-5-8-9(6-7)19(17,18)14-10(13-8)2-1-3-11(15)16/h4-6H,1-3H2,(H,13,14)(H,15,16)
Standard InChI Key MZZUGBDBQHGAEW-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1Br)S(=O)(=O)N=C(N2)CCCC(=O)O
Canonical SMILES C1=CC2=C(C=C1Br)S(=O)(=O)N=C(N2)CCCC(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator